molecular formula C24H31N3O3 B2954856 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide CAS No. 921895-18-3

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2954856
CAS No.: 921895-18-3
M. Wt: 409.53
InChI Key: VQXGSYXURBMYOO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a complex structure that incorporates a 1-methylindoline group linked via an ethyl chain to a pyrrolidine moiety, capped with a 2-(2-methoxyphenoxy)acetamide group. While this specific compound is novel, its core structure is closely related to a class of N-[2-(1-pyrrolidinyl)ethyl]acetamides that have been extensively studied as potent and selective opioid kappa agonists . The conformational profile of this chemical class is a critical determinant of its biological activity, suggesting this compound may share similar target engagement properties . Furthermore, the pyrrolidine-1-yl pentanophenone structural motif is recognized in a promising class of compounds that act as potent monoamine uptake inhibitors, particularly targeting the dopamine and norepinephrine transporters with high selectivity over the serotonin transporter . This dual potential makes this compound a valuable chemical probe for researching neuropharmacology, including pathways related to pain, addiction, and mood disorders . Its primary research value lies in its application for investigating the kappa opioid receptor (KOR) system and monoamine transporter dynamics in vitro and in vivo. Researchers can utilize this compound to explore novel therapeutic avenues for a range of disorders, including neuropathic pain, substance abuse, and attention deficit/hyperactivity disorder (ADHD) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26-14-11-19-15-18(9-10-20(19)26)21(27-12-5-6-13-27)16-25-24(28)17-30-23-8-4-3-7-22(23)29-2/h3-4,7-10,15,21H,5-6,11-14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXGSYXURBMYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a methoxyphenoxy group, an indoline moiety, and a pyrrolidine unit, which may contribute to its biological properties. The molecular formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, and it has a molecular weight of approximately 368.48 g/mol.

  • Receptor Interactions : The compound is believed to interact with various biological targets, including:
    • Melatonin Receptors : It acts as an agonist for melatonin receptor types 1A and 1B, which are involved in regulating circadian rhythms and reproductive functions .
    • Signal Transduction Pathways : The compound may modulate pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
  • Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits anti-proliferative effects against various cancer cell lines. It appears to induce apoptosis via the activation of specific signaling pathways, such as STAT (signal transducer and activator of transcription) pathways .

Biological Activity Data

Biological ActivityEvidence
Anti-Cancer Induces apoptosis in colon cancer cells
Receptor Agonism Agonist activity at melatonin receptors
Cell Proliferation Inhibition Inhibits growth in SK-mel-110 cells

Case Studies

  • Colon Cancer Research : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models. Treatment with the compound reshaped the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes, highlighting its potential as an anti-tumor agent .
  • Indoline Derivatives : Research on similar indoline derivatives has shown promising results in targeting various cancers. These derivatives often share structural similarities with our compound, suggesting that modifications could enhance efficacy or selectivity against specific cancer types .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9938) suggests good oral bioavailability.
  • Blood-Brain Barrier Penetration : High probability (0.9731) indicates potential central nervous system effects .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Morpholino Substitution (CAS 922034-49-9)

A closely related compound replaces the pyrrolidine group with morpholine, resulting in 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide (C₂₄H₃₁N₃O₄, MW 425.5). Morpholine introduces an oxygen atom, increasing polarity compared to pyrrolidine. This substitution may alter solubility and metabolic stability .

1,3,4-Thiadiazole Derivatives (Compounds 5k, 5l, 5m)

Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) share the 2-methoxyphenoxyacetamide backbone but attach to a thiadiazole ring. Key differences include:

  • Synthesis Yields : 68–85% for thiadiazole derivatives vs. unspecified for the target compound .
  • Melting Points: 135–140°C (5k, 5l, 5m) vs. unreported for the target compound .
Oxalamide Derivative (CAS 922117-30-4)

N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (C₂₄H₃₀N₄O₂S, MW 438.6) replaces the acetamide group with an oxalamide linker. The addition of a methylthiophenyl group may improve membrane permeability due to increased hydrophobicity .

Substituent-Driven Pharmacological Implications

Pyrrolidine vs. Piperidine/Phenethyl Groups
  • Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide) shares a methoxyacetamide motif but incorporates a piperidine-phenethyl group. This structure is associated with µ-opioid receptor agonism, highlighting the pharmacological versatility of acetamide derivatives .
  • The target compound’s pyrrolidine and indoline groups may favor interactions with serotonin or dopamine receptors, given the prevalence of such motifs in CNS-targeting drugs.
Heterocyclic Additions (Tetrazoles, Oxadiazoles)
  • Tetrazole-containing analogs (e.g., N-allyl-2-(1H-tetrazol-5-yl)acetamide) use tetrazoles as carboxylate bioisosteres, improving metabolic stability. Their melting points (82–217°C) suggest varied crystallinity compared to the target compound .
  • Oxadiazole derivatives (e.g., CAS 1261000-91-2) introduce a 1,2,4-oxadiazole ring, which can enhance rigidity and hydrogen-bonding capacity .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound Not Provided Not Provided Not Reported Pyrrolidine, Indoline
Morpholino Analog (CAS 922034-49-9) C₂₄H₃₁N₃O₄ 425.5 Not Reported Morpholine
5k (Thiadiazole Derivative) C₁₃H₁₅N₃O₃S₂ 349.4 135–136 Methylthio-thiadiazole
Ocfentanil (Opioid Analog) C₂₃H₂₈FN₃O₂ 397.5 Not Reported Piperidine-phenethyl
Tetrazole Derivative (2s) C₆H₉N₅O 181.2 82–84 Allyl-tetrazole

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